molecular formula C23H23N5O5S3 B2650287 N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351647-98-7

N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2650287
CAS No.: 1351647-98-7
M. Wt: 545.65
InChI Key: KOJDKXJAJMWIKZ-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic small molecule of significant interest in oncology research, primarily investigated for its potent kinase inhibitory activity. The compound is recognized as a multi-targeting kinase inhibitor with a strong affinity for Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) . Its research value is underscored by its demonstrated efficacy in impeding cancer cell proliferation, invasion, and migration, particularly in triple-negative breast cancer (TNBC) models, by disrupting FAK-mediated signaling pathways. The oxalate salt form enhances the compound's stability and solubility for experimental use. This molecule represents a valuable chemical tool for probing the intricate roles of FAK and ALK in tumorigenesis, metastasis, and drug resistance, providing a strategic scaffold for the development of novel targeted cancer therapeutics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS3.C2H2O4/c27-19(24-21-23-15-4-1-2-5-18(15)30-21)12-25-7-9-26(10-8-25)13-20-22-16(14-29-20)17-6-3-11-28-17;3-1(4)2(5)6/h1-6,11,14H,7-10,12-13H2,(H,23,24,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJDKXJAJMWIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)CC(=O)NC4=NC5=CC=CC=C5S4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole and thiophene intermediates, followed by their coupling with piperazine derivatives. The final step involves the formation of the oxalate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and solvent systems used in the reactions. Advanced techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate undergoes various chemical reactions, including:

    Oxidation: The thiophene and benzo[d]thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antibacterial Activity

Research has highlighted the efficacy of thiazole derivatives, including those related to the compound , as potential antibacterial agents. A study demonstrated that thiazole-integrated compounds exhibited significant antimicrobial activity against various bacterial strains, with certain derivatives showing potency comparable to standard antibiotics like norfloxacin . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

1.2 Anticonvulsant Properties

The compound has been investigated for its anticonvulsant properties. A series of thiazole-bearing molecules were synthesized and evaluated for their ability to protect against seizures in animal models. For instance, one derivative demonstrated a median effective dose (ED50) significantly lower than that of established anticonvulsants like sodium valproate, indicating a promising therapeutic profile for epilepsy treatment . The structure-activity relationship (SAR) studies indicated that modifications to the thiazole moiety could enhance anticonvulsant activity.

1.3 Anticancer Potential

The anticancer activity of thiazole derivatives has also been extensively studied. In vitro assays showed that certain thiazole-pyridine hybrids exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3). One particular hybrid was noted for its superior efficacy compared to standard chemotherapeutics like 5-fluorouracil, suggesting its potential as a novel anticancer agent .

Structure-Activity Relationships

Understanding the structure-activity relationships of N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is crucial for optimizing its pharmacological properties. Key modifications that have been explored include:

Modification Effect
Substitution on the thiazoleEnhanced antibacterial and anticancer activity
Variations in piperazineImproved anticonvulsant effectiveness
Alterations in acetamideIncreased solubility and bioavailability

These modifications allow researchers to tailor the compound's properties for specific therapeutic targets.

Case Studies

Several case studies provide insights into the applications of similar compounds:

3.1 Study on Antimicrobial Activity

A study conducted on a series of benzo[d]thiazole derivatives revealed that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of a thiophene ring was found to contribute positively to this activity due to increased electron density on the aromatic system .

3.2 Evaluation of Anticonvulsant Effects

In another study focused on anticonvulsant effects, several thiazole-containing compounds were tested in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results indicated that specific structural features led to significant protection against induced seizures, thereby validating the therapeutic potential of these compounds in epilepsy management .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives:

  • Benzothiazole-piperazine hybrids: describes N-(benzo[d]thiazol-2-yl)-2-(4-(2-((4-nitrophenyl)amino)-2-oxoethyl)piperazin-1-yl)-acetamide, which replaces the thiophene-thiazole group with a nitrobenzamide moiety. The presence of the thiophene-thiazole group in the target compound may enhance π-π stacking interactions in biological targets compared to nitro-substituted analogs .
  • Piperazinyl-thiazole derivatives : Compounds in (e.g., 4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole) feature a benzhydryl-piperazine group instead of the thiophene-thiazole-piperazine chain. The bulky benzhydryl group may reduce solubility but increase lipophilicity, contrasting with the oxalate salt’s enhanced aqueous solubility .
  • Triazole-thiazole hybrids: highlights compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide, which incorporate triazole and bromophenyl groups. These substitutions could alter binding affinities compared to the thiophene-thiazole motif .

Physicochemical Properties

Property Target Compound (Oxalate Salt) Analog from Analog from
Melting Point (°C) Not reported 310–311 177–180 (benzoxazole derivative) / 232–234 (thiazole derivative)
Solubility High (oxalate salt) Moderate (free base) Low (bulky benzhydryl group)
Key IR Absorptions (cm⁻¹) ~1694 (C=O), ~3278 (N–H) 1694 (C=O), 3278 (N–H) 1266–2992 (varies by substituent)
¹H-NMR Signals δ 2.64–2.89 (piperazine CH₂) δ 2.64–2.89 (piperazine CH₂) δ 2.64–2.89 (piperazine CH₂)

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions. Key synthetic pathways include:

  • Formation of Benzothiazole Derivatives : The initial step often involves the synthesis of benzothiazole derivatives through reactions like the Knoevenagel condensation.
  • Piperazine Linkage : Subsequent reactions introduce piperazine moieties, which are critical for enhancing biological activity.
  • Acetamide Group Addition : The acetamide functionality is crucial for the compound's interaction with biological targets.

Structural Formula

The compound can be represented as follows:

C18H22N4O2S2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\text{S}_2

Antimicrobial Activity

Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis (Mtb). For instance, a related study reported IC50 values indicating effective inhibition at low concentrations:

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
7bNT0.32
7cNT0.32

These findings suggest that modifications in the structure can lead to enhanced potency against resistant strains of bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (μM)
MGC-8032.20 ± 0.14
HepG-2Not reported
T24Not reported
NCI-H460Not reported

These results suggest that the compound may inhibit topoisomerase I, a key enzyme in DNA replication, thereby inducing apoptosis in cancer cells .

Neuroprotective Effects

Additionally, compounds similar to this compound have been evaluated for neuroprotective activities. Studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE), potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit enzymes like AChE and topoisomerase I suggests a multifaceted approach to targeting disease pathways.
  • DNA Interaction : The compound's structure allows it to intercalate with DNA, disrupting replication processes in cancer cells.
  • Antimicrobial Mechanism : The benzothiazole core is known for its ability to disrupt bacterial cell wall synthesis and function.

Case Study: Antitubercular Activity

In a recent study, a series of benzothiazole derivatives were synthesized and tested for their antitubercular activity against Mtb strains. The results indicated that compounds with thiophene substitutions exhibited enhanced activity compared to standard drugs, suggesting that such modifications could lead to novel treatments for tuberculosis .

Case Study: Anticancer Efficacy

Another study focused on the anticancer properties of benzothiazole derivatives demonstrated that specific modifications significantly improved cytotoxicity against human cancer cell lines. The most potent compound was further analyzed for its mechanism of action, revealing its ability to induce apoptosis through DNA damage pathways .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of thiophene, thiazole, and piperazine moieties .
  • X-ray Diffraction (XRD) : Resolves crystal structure and hydrogen-bonding patterns in the oxalate salt .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂N₆O₅S₂) and isotopic distribution .

How can researchers screen for polymorphic forms and assess their stability?

Advanced Research Focus
Polymorph screening involves:

  • Solvent evaporation : Recrystallize the compound in solvents like ethanol or acetonitrile to isolate different crystalline forms .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions, while Thermogravimetric Analysis (TGA) evaluates thermal stability .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and stability under varying humidity .

What methodologies guide structure-activity relationship (SAR) studies for this compound?

Q. Advanced Research Focus

  • Fragment-based design : Replace thiophene with pyridine or furan to evaluate electronic effects on target binding .
  • Docking simulations : Use molecular modeling software (e.g., AutoDock) to predict interactions with enzymes like kinase or protease targets .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen-bond acceptors in the thiazole ring) using QSAR models .

How do pH and solvent conditions influence the compound’s stability in vitro?

Q. Basic Research Focus

  • pH stability assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. Thioacetamide groups are prone to hydrolysis under alkaline conditions .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the benzo[d]thiazole moiety .

What experimental approaches identify biological targets of this compound?

Q. Advanced Research Focus

  • Pull-down assays : Immobilize the compound on beads and incubate with cell lysates to capture interacting proteins .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment, highlighting affected pathways (e.g., apoptosis or cell cycle regulation) .
  • Kinase profiling panels : Use commercial platforms (e.g., Eurofins KinaseScan) to screen for kinase inhibition .

How can researchers ensure reproducibility in pharmacological data?

Q. Basic Research Focus

  • Standardized protocols : Adhere to OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) .
  • Batch-to-batch consistency : Characterize each synthesis batch via NMR and HPLC (purity >95%) .
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

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